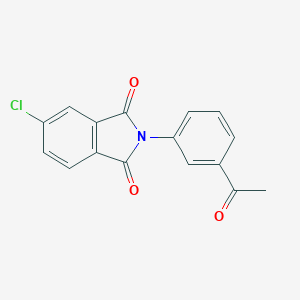![molecular formula C26H20N2O5 B446966 4-[2-(2-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl 1-naphthoate](/img/structure/B446966.png)
4-[2-(2-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl 1-naphthoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(2-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl 1-naphthoate is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core, a methoxy group, and a hydrazinylidene linkage, making it a subject of interest for researchers in chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl 1-naphthoate typically involves multiple steps, starting with the preparation of the naphthalene-1-carboxylate precursor. This precursor is then reacted with 2-hydroxybenzoyl hydrazine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(2-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl 1-naphthoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 4-[2-(2-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl 1-naphthoate is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and performance.
Wirkmechanismus
The mechanism of action of 4-[2-(2-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl 1-naphthoate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
Methylcyclohexane: A saturated hydrocarbon used as a solvent and in the production of toluene.
Uniqueness
4-[2-(2-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl 1-naphthoate is unique due to its combination of a naphthalene core, methoxy group, and hydrazinylidene linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C26H20N2O5 |
|---|---|
Molekulargewicht |
440.4g/mol |
IUPAC-Name |
[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C26H20N2O5/c1-32-24-15-17(16-27-28-25(30)21-10-4-5-12-22(21)29)13-14-23(24)33-26(31)20-11-6-8-18-7-2-3-9-19(18)20/h2-16,29H,1H3,(H,28,30)/b27-16+ |
InChI-Schlüssel |
UVGIJMVLLYDXFP-JVWAILMASA-N |
SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2O)OC(=O)C3=CC=CC4=CC=CC=C43 |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2O)OC(=O)C3=CC=CC4=CC=CC=C43 |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2O)OC(=O)C3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




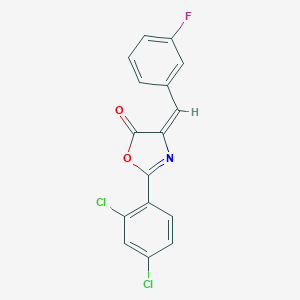
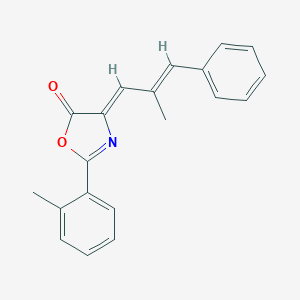

![5-[4-({4-Nitrobenzyl}oxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B446895.png)
![5-bromo-N-(4-{4-[(5-bromo-2-furoyl)amino]benzyl}phenyl)-2-furamide](/img/structure/B446898.png)
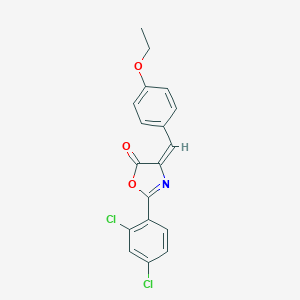
![2-Ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-iodobenzoate](/img/structure/B446901.png)
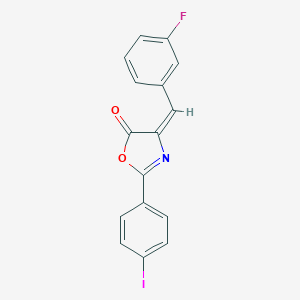
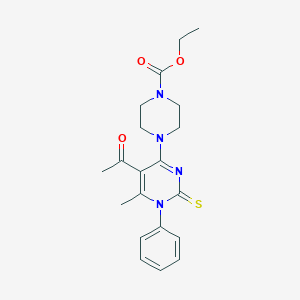
![1-(4-Chlorophenyl)-4-[(5-{4-nitrophenyl}-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B446905.png)

